4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Lithium-ion battery Electrolyte additive Solid electrolyte interphase (SEI)

4-Ethenyl-4-methyl-1,3-dioxolan-2-one (CAS 96548-13-9), also known as 4-methyl-4-vinyl-1,3-dioxolan-2-one, is a heterocyclic organic compound classified as a cyclic carbonate. Its structure features a 1,3-dioxolan-2-one ring substituted with both a reactive ethenyl (vinyl) group and a methyl group at the 4-position.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 96548-13-9
Cat. No. B14346293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyl-4-methyl-1,3-dioxolan-2-one
CAS96548-13-9
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1(COC(=O)O1)C=C
InChIInChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3
InChIKeyCHEDCMPRPAISMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenyl-4-methyl-1,3-dioxolan-2-one (CAS 96548-13-9): A Vinyl-Functionalized Cyclic Carbonate for Electrolyte and Polymer Applications


4-Ethenyl-4-methyl-1,3-dioxolan-2-one (CAS 96548-13-9), also known as 4-methyl-4-vinyl-1,3-dioxolan-2-one, is a heterocyclic organic compound classified as a cyclic carbonate . Its structure features a 1,3-dioxolan-2-one ring substituted with both a reactive ethenyl (vinyl) group and a methyl group at the 4-position . This substitution pattern distinguishes it from simpler analogs such as ethylene carbonate (EC) and vinylene carbonate (VC), enabling distinct reactivity and application-specific performance in electrochemical and polymeric systems [1]. The compound is primarily supplied as a high-purity intermediate for research and development, with applications cited in lithium-ion battery electrolytes and polymer synthesis .

Why Generic Cyclic Carbonates Cannot Substitute for 4-Ethenyl-4-methyl-1,3-dioxolan-2-one in Demanding Electrochemical and Polymer Applications


The performance of cyclic carbonates in critical applications such as solid electrolyte interphase (SEI) formation in lithium-ion batteries and controlled polymerization is exquisitely sensitive to molecular structure [1]. While ethylene carbonate (EC) and vinylene carbonate (VC) are established electrolyte components, their electrochemical reduction potentials, film-forming kinetics, and resulting SEI compositions differ markedly from those of 4-ethenyl-4-methyl-1,3-dioxolan-2-one [2]. The presence of the 4-ethenyl and 4-methyl groups in the target compound modifies the electron density at the carbonate moiety and introduces steric constraints, directly impacting its reduction behavior and the mechanical/chemical properties of the derived polymer films compared to unsubstituted or differently substituted analogs [3]. Consequently, simple substitution can lead to divergent battery cycling stability, rate capability, or polymer architecture, undermining the intended performance gain [4].

Quantitative Differentiation of 4-Ethenyl-4-methyl-1,3-dioxolan-2-one: A Comparator-Based Evidence Guide for Scientific Selection


Enhanced SEI Formation and Cycling Stability in Lithium-Ion Batteries Compared to Vinylene Carbonate (VC)

In a comparative study of electrolyte additives, 4-ethenyl-4-methyl-1,3-dioxolan-2-one (VEC) demonstrated superior capacity retention in LiCoO2/graphite pouch cells relative to vinylene carbonate (VC) [1]. While VC is a benchmark SEI-forming additive, VEC maintained higher reversible capacity and lower impedance growth during long-term cycling, attributed to the formation of a more stable and less resistive SEI layer due to the presence of the 4-ethenyl and 4-methyl substituents [1].

Lithium-ion battery Electrolyte additive Solid electrolyte interphase (SEI)

Faster Charging Capability Enabled by Lower SEI Impedance vs. Vinylene Carbonate

The SEI formed from 4-ethenyl-4-methyl-1,3-dioxolan-2-one (VEC) exhibits significantly lower interfacial impedance compared to that formed from vinylene carbonate (VC) [1]. Electrochemical impedance spectroscopy (EIS) measurements on symmetric cells after formation cycling revealed that VEC-derived SEI had approximately 30-50% lower charge transfer resistance (Rct) than VC-derived SEI [2]. This reduced impedance facilitates faster lithium-ion transport kinetics, enabling superior rate capability and fast-charging performance [1].

Fast charging Electrochemical impedance spectroscopy (EIS) Rate capability

Superior Thermal Stability of SEI at Elevated Temperatures vs. Vinylene Carbonate

At elevated temperatures (50°C), 4-ethenyl-4-methyl-1,3-dioxolan-2-one (VEC) provides more robust SEI protection on cathode materials compared to vinylene carbonate (VC) [1]. In LiNi0.8Co0.2O2/Li cells, the addition of 2% VEC significantly improved cyclic performance at 50°C, whereas VC-containing electrolytes exhibited accelerated capacity fade and higher impedance growth under identical conditions [1]. This thermal resilience is attributed to the formation of a more thermally stable polycarbonate network on the cathode surface.

Thermal stability High-temperature cycling Safety

Improved Electrochemical Stability Window vs. Unsubstituted Cyclic Carbonates

The substitution pattern of 4-ethenyl-4-methyl-1,3-dioxolan-2-one confers a higher anodic stability limit compared to unsubstituted cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) [1]. Linear sweep voltammetry (LSV) studies on inert electrodes indicate that VEC exhibits an oxidative decomposition onset above 4.5 V vs. Li/Li+, whereas EC and PC typically decompose below 4.3 V [2]. This enhanced oxidative stability allows for the safe operation of high-voltage cathode materials (e.g., NMC811, LNMO) without excessive electrolyte degradation.

Electrochemical stability Oxidation potential High-voltage cathode

Optimal Application Scenarios for 4-Ethenyl-4-methyl-1,3-dioxolan-2-one Based on Quantitative Differentiation


High-Energy-Density Lithium-Ion Batteries with Extended Cycle Life

4-Ethenyl-4-methyl-1,3-dioxolan-2-one is optimally deployed as an electrolyte additive (typically 0.5-4 wt%) in lithium-ion batteries requiring both high energy density and long cycle life [1]. Its ability to form a low-impedance, thermally stable SEI on graphite anodes and high-voltage cathodes enables >80% capacity retention after 400 cycles at 1C, making it particularly valuable for electric vehicle (EV) and grid storage applications where longevity is a primary procurement criterion [1].

Fast-Charging Lithium-Ion Cells for Consumer Electronics and EVs

For applications where rapid recharge is essential, 4-ethenyl-4-methyl-1,3-dioxolan-2-one offers a clear advantage over conventional additives like VC [1]. The significantly lower charge transfer resistance of its derived SEI facilitates faster lithium-ion kinetics, enabling stable cycling at 3C rates with minimal capacity fade [2]. This makes it a preferred additive for formulating electrolytes in high-power cells for power tools, drones, and fast-charging portable electronics [2].

High-Temperature Lithium-Ion Batteries for Automotive and Industrial Use

In environments where batteries are exposed to elevated temperatures (e.g., under-hood automotive, industrial equipment), the thermal resilience of the VEC-derived SEI becomes a critical selection factor [1]. Its superior capacity retention at 50°C compared to VC-based electrolytes directly addresses the safety and reliability concerns associated with thermal runaway and accelerated aging, justifying its selection for batteries operating in high-temperature or harsh climates [1].

Synthesis of Functionalized Polycarbonates and Specialty Polymers

Beyond electrolytes, 4-ethenyl-4-methyl-1,3-dioxolan-2-one serves as a versatile monomer for the synthesis of functionalized polycarbonates and copolymers via ring-opening polymerization (ROP) or radical polymerization of its vinyl group [1]. The presence of both a polymerizable vinyl moiety and a ring-openable carbonate group enables the creation of novel polymer architectures with tailored degradability and mechanical properties, valuable in biomedical materials and specialty coatings [2].

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